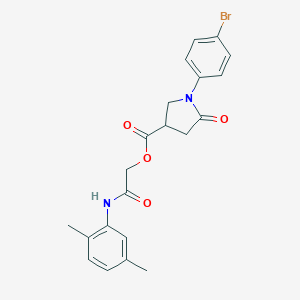
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBOB and is a derivative of the opioid receptor antagonist naltrexone. DBOB has been studied for its potential use as an anti-addictive agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Mecanismo De Acción
DBOB is a competitive antagonist of the mu-opioid receptor, which is the primary receptor responsible for the effects of opioids. DBOB binds to the mu-opioid receptor and prevents opioids from binding to the receptor. This prevents the activation of the receptor, which in turn reduces the rewarding effects of opioids.
Biochemical and Physiological Effects:
DBOB has been shown to reduce the rewarding effects of opioids in animal models. It has also been shown to reduce the self-administration of opioids in rats. DBOB has been studied for its potential use in treating alcohol addiction, and it has been shown to reduce alcohol consumption in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DBOB in lab experiments include its high potency and selectivity for the mu-opioid receptor. However, the limitations of using DBOB in lab experiments include its potential toxicity and the need for caution when handling the compound.
Direcciones Futuras
For research on DBOB include studying its potential use in treating other types of addiction, such as cocaine and nicotine addiction. Additionally, further research is needed to determine the safety and efficacy of DBOB in humans.
Métodos De Síntesis
The synthesis of DBOB involves the reaction of 2-(2,5-Dimethylanilino)-2-oxoethyl chloride with 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid in the presence of a base. The reaction yields DBOB as a white powder with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
DBOB has been studied for its potential use as an anti-addictive agent. It is believed that DBOB can block the effects of opioids, such as morphine and heroin, by binding to the opioid receptors in the brain. This binding prevents the opioids from activating the receptors, which in turn reduces the rewarding effects of these drugs. DBOB has also been studied for its potential use in treating alcohol addiction.
Propiedades
Fórmula molecular |
C21H21BrN2O4 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21BrN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
Clave InChI |
POIQZILOGSTIRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)





![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

